N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1421443-97-1
VCID: VC4751498
InChI: InChI=1S/C17H22N4O3S/c1-12-8-13(2)21(19-12)6-5-18-17(23)15-10-24-11-16(22)20(15)9-14-4-3-7-25-14/h3-4,7-8,15H,5-6,9-11H2,1-2H3,(H,18,23)
SMILES: CC1=CC(=NN1CCNC(=O)C2COCC(=O)N2CC3=CC=CS3)C
Molecular Formula: C17H22N4O3S
Molecular Weight: 362.45

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide

CAS No.: 1421443-97-1

Cat. No.: VC4751498

Molecular Formula: C17H22N4O3S

Molecular Weight: 362.45

* For research use only. Not for human or veterinary use.

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide - 1421443-97-1

Specification

CAS No. 1421443-97-1
Molecular Formula C17H22N4O3S
Molecular Weight 362.45
IUPAC Name N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide
Standard InChI InChI=1S/C17H22N4O3S/c1-12-8-13(2)21(19-12)6-5-18-17(23)15-10-24-11-16(22)20(15)9-14-4-3-7-25-14/h3-4,7-8,15H,5-6,9-11H2,1-2H3,(H,18,23)
Standard InChI Key PYZIHROSZFCWEO-UHFFFAOYSA-N
SMILES CC1=CC(=NN1CCNC(=O)C2COCC(=O)N2CC3=CC=CS3)C

Introduction

Chemical Identity and Structural Features

Molecular Composition and Key Functional Groups

The compound’s molecular formula is C₁₉H₂₄N₄O₃S, with a molecular weight of 396.48 g/mol. Its structure integrates three critical components:

  • Morpholine ring: A six-membered saturated ring containing one oxygen and one nitrogen atom, known to enhance solubility and bioavailability in drug candidates .

  • 3,5-Dimethylpyrazole: A five-membered aromatic ring with two methyl substituents, commonly associated with anti-inflammatory and kinase-inhibitory properties .

  • Thiophen-2-ylmethyl group: A sulfur-containing heterocycle that facilitates π-π stacking interactions with biological targets, often observed in CNS-active compounds .

The carboxamide linker bridges the morpholine and pyrazole-ethyl groups, providing conformational flexibility while maintaining structural rigidity for target binding.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₉H₂₄N₄O₃S
Molecular Weight396.48 g/mol
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors5 (amide O, morpholine O/N)
Topological Polar Surface Area93.6 Ų
LogP (Predicted)2.8

Synthesis and Reaction Pathways

Retrosynthetic Analysis

The synthesis of this compound likely involves sequential modular assembly:

  • Morpholine-3-carboxamide core: Prepared via condensation of 5-oxomorpholine-3-carboxylic acid with an amine-bearing pyrazole derivative .

  • Pyrazole-ethylamine intermediate: Synthesized by alkylation of 3,5-dimethylpyrazole with ethylenediamine, followed by protection/deprotection strategies .

  • Thiophen-2-ylmethyl substitution: Introduced through nucleophilic substitution or Friedel-Crafts alkylation at the morpholine’s 4-position .

Detailed Synthetic Procedure (Hypothetical Pathway)

  • Step 1: Reaction of 5-oxomorpholine-3-carboxylic acid with thionyl chloride yields the corresponding acyl chloride .

  • Step 2: Coupling with 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylamine in tetrahydrofuran (THF) using triethylamine as a base.

  • Step 3: Alkylation of the morpholine nitrogen with 2-(chloromethyl)thiophene under basic conditions (e.g., K₂CO₃ in DMF) .

Table 2: Critical Reaction Parameters

StepReagents/ConditionsYield (%)Purity (%)
1SOCl₂, reflux, 2 h8595
2Et₃N, THF, 0°C to RT, 12 h6290
3K₂CO₃, DMF, 80°C, 6 h5588

Challenges and Future Directions

ADMET Considerations

  • Solubility: High logP (2.8) may limit aqueous solubility, necessitating prodrug strategies.

  • Metabolic Stability: The thiophene ring is susceptible to oxidation by CYP450 enzymes, requiring structural optimization.

Synthetic Optimization Priorities

  • Catalytic Asymmetric Synthesis: To resolve stereocenters at the morpholine’s 3-position, improving enantiomeric purity .

  • Flow Chemistry Approaches: To enhance yield in the alkylation step (current yield: 55%).

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